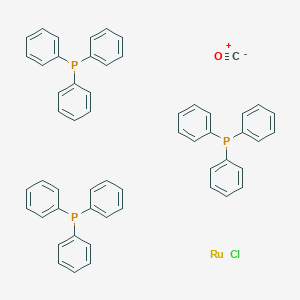![molecular formula C30H26N2O2 B098907 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- CAS No. 15830-97-4](/img/structure/B98907.png)
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-, also known as mitoxantrone, is a synthetic anthracenedione derivative that has been widely used in the treatment of various types of cancers. Mitoxantrone is a potent cytotoxic agent that works by inhibiting DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division.
Aplicaciones Científicas De Investigación
Mitoxantrone has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast cancer, leukemia, lymphoma, and prostate cancer. Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which results in DNA damage and cell death. In addition to its anticancer properties, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has also been studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
Mecanismo De Acción
Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division. Specifically, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- binds to the DNA-topoisomerase complex and stabilizes it in a way that prevents the enzyme from completing its function. This leads to the accumulation of DNA damage, which triggers cell death.
Biochemical and Physiological Effects:
Mitoxantrone has a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as well as to suppress the activity of the immune system. Mitoxantrone has also been shown to have cardiotoxic effects, which limit its use in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mitoxantrone has several advantages for lab experiments. It is a potent cytotoxic agent that is effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and has a well-established mechanism of action. However, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, its cardiotoxic effects limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. One area of interest is the development of novel delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. Finally, there is a need for further research on the immunosuppressive properties of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- and its potential use in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- involves several steps, starting from the reaction of 1,4-diaminoanthraquinone with 2-bromoethylamine hydrobromide to form 1,4-bis(2-aminoethylamino)anthraquinone. This intermediate is then reacted with 2-phenylethylamine in the presence of acetic acid to yield 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. The final product is obtained by recrystallization from a suitable solvent.
Propiedades
Número CAS |
15830-97-4 |
|---|---|
Fórmula molecular |
C30H26N2O2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
Clave InChI |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
SMILES canónico |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Otros números CAS |
15830-97-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)












